N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE
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Overview
Description
N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with the molecular formula C22H24N4O6 It is characterized by the presence of a nitrophenoxy group, an acetyl hydrazino group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-nitrophenoxyacetic acid: This can be achieved by reacting 4-nitrophenol with chloroacetic acid in the presence of a base.
Acetylation: The 4-nitrophenoxyacetic acid is then acetylated using acetic anhydride to form 4-nitrophenoxyacetyl chloride.
Hydrazination: The 4-nitrophenoxyacetyl chloride is reacted with hydrazine hydrate to form 4-nitrophenoxyacetyl hydrazine.
Coupling with 4-aminobenzoyl chloride: The 4-nitrophenoxyacetyl hydrazine is then coupled with 4-aminobenzoyl chloride to form the intermediate product.
Cyclohexanecarboxylation: Finally, the intermediate product is reacted with cyclohexanecarboxylic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetyl hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetyl hydrazino group can form hydrogen bonds with target proteins, affecting their function. The cyclohexanecarboxamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-({4-nitrophenoxy}acetyl)hydrazino]carbonyl}phenyl)acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.
N-(4-{[2-({4-nitrophenoxy}acetyl)hydrazino]carbonyl}phenyl)benzoate: Similar structure but with a benzoate group instead of a cyclohexanecarboxamide group.
Uniqueness
N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE is unique due to the presence of the cyclohexanecarboxamide moiety, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C22H24N4O6 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[4-[[[2-(4-nitrophenoxy)acetyl]amino]carbamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H24N4O6/c27-20(14-32-19-12-10-18(11-13-19)26(30)31)24-25-22(29)16-6-8-17(9-7-16)23-21(28)15-4-2-1-3-5-15/h6-13,15H,1-5,14H2,(H,23,28)(H,24,27)(H,25,29) |
InChI Key |
QKFXAQAKCUUDNK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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